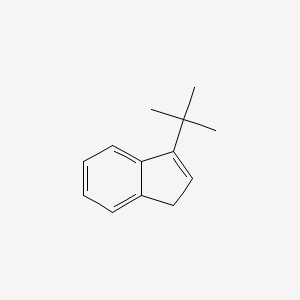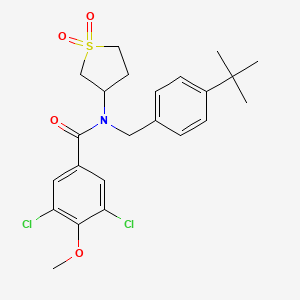
N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzamide core substituted with tert-butyl, dichloro, and methoxy groups, along with a dioxidotetrahydrothiophenyl moiety. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tert-butyl, dichloro, and methoxy substituents. The final step involves the incorporation of the dioxidotetrahydrothiophenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
Uniqueness
N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which impart unique chemical properties and reactivity
Properties
Molecular Formula |
C23H27Cl2NO4S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H27Cl2NO4S/c1-23(2,3)17-7-5-15(6-8-17)13-26(18-9-10-31(28,29)14-18)22(27)16-11-19(24)21(30-4)20(25)12-16/h5-8,11-12,18H,9-10,13-14H2,1-4H3 |
InChI Key |
NQWNABAQYPQPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

methanone](/img/structure/B12116442.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)
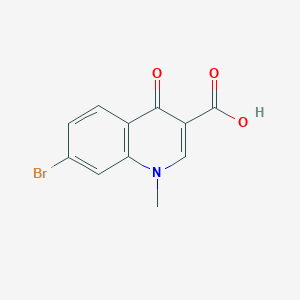


![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)
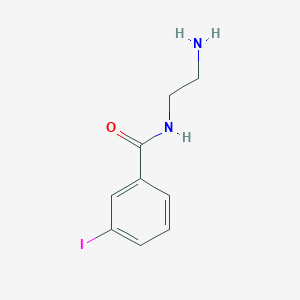
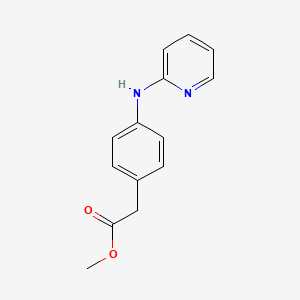
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)
